molecular formula C24H29NO6 B11309937 trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11309937
M. Wt: 427.5 g/mol
InChI Key: QRKDAQJBVGQZCO-UHFFFAOYSA-N
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Description

4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a cyclopentachromen core with a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

    Formation of the cyclopentachromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen ring system.

    Attachment of the propanamido group: This step involves the reaction of the chromen derivative with a suitable amine to form the propanamido linkage.

    Coupling with cyclohexane carboxylic acid: The final step involves the coupling of the intermediate with cyclohexane carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromen ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amido and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

    Substitution: Substitution reactions can lead to the formation of various amide and ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with biological macromolecules makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals and other compounds makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of a cyclohexane carboxylic acid.

    4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}PHENYLACETIC ACID: Similar structure but with a phenylacetic acid moiety instead of a cyclohexane carboxylic acid.

Uniqueness

The uniqueness of 4-{[2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)PROPANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its combination of a cyclopentachromen core with a cyclohexane carboxylic acid moiety. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.

Properties

Molecular Formula

C24H29NO6

Molecular Weight

427.5 g/mol

IUPAC Name

4-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H29NO6/c1-13-10-19(21-17-4-3-5-18(17)24(29)31-20(21)11-13)30-14(2)22(26)25-12-15-6-8-16(9-7-15)23(27)28/h10-11,14-16H,3-9,12H2,1-2H3,(H,25,26)(H,27,28)

InChI Key

QRKDAQJBVGQZCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC4CCC(CC4)C(=O)O

Origin of Product

United States

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